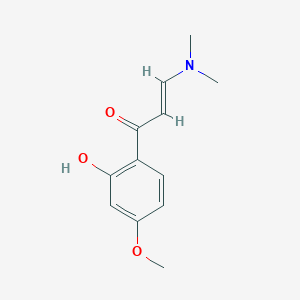

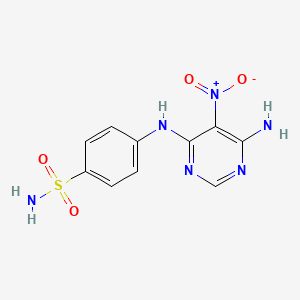

![molecular formula C22H21N5O2S B2863928 N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894039-31-7](/img/structure/B2863928.png)

N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic molecule that contains several functional groups, including an oxalamide group, a thiazolo[3,2-b][1,2,4]triazole group, and m-tolyl groups . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through a series of reactions involving the formation of the triazole ring, followed by the introduction of the amine-ester functionality . This often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be confirmed using various spectral techniques .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. For example, palladium-catalyzed oxidative cross-coupling reactions have been used with similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds are often stable to moisture, oxygen, light, and metabolic processes .Aplicaciones Científicas De Investigación

Anticancer Research

The thiazolo[3,2-b][1,2,4]triazole scaffold has been studied for its potential anticancer properties. Compounds with this structure have shown promising results in inhibiting the growth of cancer cell lines without causing toxicity to normal somatic cells . This suggests that our compound could be synthesized and evaluated for its efficacy against various types of cancer cells.

Organic Electronics

Thiazolothiazole derivatives exhibit high oxidation stability and charge carrier mobility, which are crucial for optoelectronic applications . The compound’s rigid backbone and extended π-conjugated structure make it a candidate for use in organic field-effect transistors and dye-sensitized solar cells.

Mecanismo De Acción

Target of Action

Similar compounds with a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in inflammatory and pain pathways.

Mode of Action

Based on the structure and known activities of similar compounds, it is plausible that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions may lead to changes in the conformation or activity of the target proteins, thereby modulating their function.

Biochemical Pathways

This suggests that they may modulate pathways involved in inflammation and pain perception, such as the cyclooxygenase (COX) pathway .

Pharmacokinetics

The metabolism and excretion of the compound would likely involve hepatic metabolism and renal excretion, which are common routes for compounds of this nature .

Result of Action

Based on the reported activities of similar compounds, it may reduce inflammation and pain by modulating the activity of key enzymes and receptors in these pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its interaction with its targets. Similarly, temperature can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

N'-(3-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c1-14-5-3-7-16(11-14)19-25-22-27(26-19)18(13-30-22)9-10-23-20(28)21(29)24-17-8-4-6-15(2)12-17/h3-8,11-13H,9-10H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDKCLMWTUKBOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2863846.png)

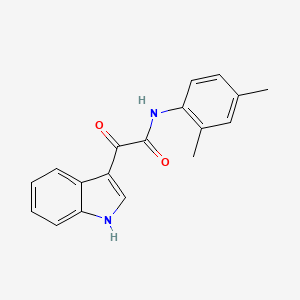

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2863847.png)

![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)

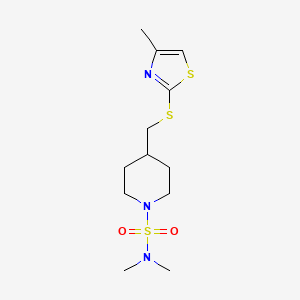

![N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B2863854.png)

![1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2863856.png)

![2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2863858.png)

![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)

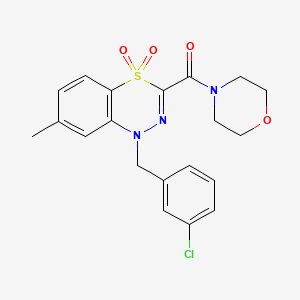

![1-(2-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2863868.png)